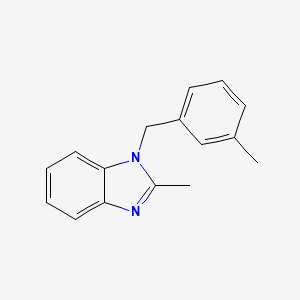![molecular formula C18H18N2O2 B5718424 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAA is a synthetic compound that belongs to the class of acrylamides and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is not well understood. However, it is believed that 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide exerts its inhibitory activity by binding to the active site of target enzymes, thereby preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the activity of various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has several advantages in lab experiments, including its potent inhibitory activity against various enzymes, its synthetic accessibility, and its ability to be easily modified. However, 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide research. One potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based inhibitors for various enzymes, including kinases and proteases. Another potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based materials, including polymers and nanoparticles, for various applications, including drug delivery and imaging. Additionally, further studies are needed to investigate the potential toxicity and safety of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide in various applications.
Métodos De Síntesis
The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide involves the reaction between 4-aminobenzophenone and propionyl chloride in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to obtain 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been extensively used in various scientific research applications, including drug discovery, material science, and chemical biology. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been used as a building block in the synthesis of various materials, including polymers and nanoparticles.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-17(21)19-15-9-11-16(12-10-15)20-18(22)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,21)(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQWGPYRAGKHFV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)



![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)

